Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Description
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS 125643-61-0), also known as Irganox 1076 or Antioxidant 1135, is a hindered phenolic antioxidant widely used in polymer stabilization. Its molecular formula is C₂₅H₄₂O₃, with a molecular weight of 390.60 g/mol . The compound features:
- Steric hindrance: Bulky tert-butyl groups protect the phenolic hydroxyl group from free radicals, enhancing antioxidant efficacy .
- Lipophilicity: The octyl (C8) ester group improves compatibility with hydrophobic polymer matrices like polyethylene and polypropylene .
- Applications: Prevents oxidative degradation in polyolefins, polyurethanes, lubricants, and automotive coatings .
Synthesis involves esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with 2-ethylhexanol . Its low volatility and UV stabilization properties make it ideal for outdoor applications .
Properties
IUPAC Name |
octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCGWWYIDZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273995 | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125643-61-0, 13417-12-4 | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known as Antioxidant 1135, is organic polymers . This compound is primarily used as an antioxidant for these polymers, helping to prevent their degradation and prolong their useful life.
Mode of Action
Antioxidant 1135 acts by preventing the formation of peroxides in the polyol during storage and transport. It also protects against scorching during foaming. It exhibits a synergistic effect when used in combination with phosphites.
Biochemical Pathways
It prevents the formation of peroxides, which can lead to the degradation of the polymer.
Pharmacokinetics
It is known that the compound has low volatility and excellent compatibility, which helps to prevent fogging in automotive applications and to prevent staining of textiles.
Result of Action
The primary result of Antioxidant 1135’s action is the prevention of degradation in organic polymers. This leads to an extension of the useful life of these materials. In the specific case of polyurethane foams, it prevents the formation of peroxides and scorching during foaming.
Action Environment
The efficacy and stability of Antioxidant 1135 can be influenced by environmental factors. For instance, extended storage at elevated temperatures or exposure to direct heat or sunlight could reduce the product’s life.
Biological Activity
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (often referred to as Antioxidant 1135) is a synthetic antioxidant widely utilized in various industries due to its significant biological activities, particularly its role in protecting materials and biological systems from oxidative stress. This article delves into the compound's biological activity, mechanisms, applications, and relevant research findings.
- Molecular Formula : C₃₈H₄₂O₃
- Molecular Weight : 390.599 g/mol
- Physical State : Colorless to pale yellow liquid
- Density : 0.965 g/cm³
- Boiling Point : 427.1°C
- Melting Point : Below 5°C
The primary biological activity of this compound is its function as an antioxidant . The compound operates through the following mechanisms:
- Hydrogen Atom Donation : The phenolic group in the molecule donates hydrogen atoms to free radicals, effectively terminating radical chain reactions that can lead to cellular damage and material degradation.
- Steric Hindrance : The bulky tert-butyl groups provide steric hindrance, which enhances its antioxidant effect by preventing the propagation of free radical reactions.
These properties make it particularly effective in protecting cellular components from oxidative stress and enhancing the stability of various formulations.
Antioxidant Properties
This compound exhibits strong antioxidant properties that are beneficial in several applications:
- Cellular Protection : It protects cells from oxidative damage by neutralizing free radicals.
- Material Stabilization : In industrial applications, it prevents rancidity and degradation in polymers and other materials .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. However, further research is required to fully elucidate these effects and their implications for health and disease management .
Applications
This compound is utilized across various sectors due to its protective properties:
- Plastics and Polymers : It serves as a stabilizer in polyurethane foams and other plastic materials, enhancing their resistance to UV degradation and thermal aging .
- Cosmetics and Personal Care : Incorporated into formulations to protect against oxidative stress.
- Food Industry : Used as a preservative to prolong shelf life by preventing lipid oxidation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butylated Hydroxy Toluene (BHT) | C₁₄H₁₈O₂ | Widely used antioxidant in food and cosmetics |
| Tert-Butylhydroquinone | C₁₄H₁₈O₂ | Strong antioxidant properties; used in food preservation |
| Propyl Gallate | C₁₁H₁₄O₅ | Effective against lipid oxidation; food preservative |
This compound stands out due to its specific structural characteristics that enhance solubility in lipids while providing robust antioxidant activity.
Case Studies and Research Findings
- Polyurethane Stability : Research indicates that this compound significantly improves the UV aging resistance of polyurethane foams, making them more durable for outdoor applications .
- Food Preservation Studies : In controlled studies, the compound has been shown to effectively inhibit rancidity in lipid-containing food products, demonstrating its potential as a food preservative .
- Toxicity Assessments : Evaluations have indicated that while this compound is generally regarded as safe for use in consumer products, it may pose risks to aquatic organisms if released into the environment .
Scientific Research Applications
Food Industry
- Function : Acts as an antioxidant to prevent rancidity and extend the shelf life of food products.
- Mechanism : Protects lipids from oxidative degradation, thus maintaining flavor and nutritional quality.
Polymer Stabilization
- Applications :
- Used in polyurethane formulations to enhance UV aging resistance.
- Prevents oxidative degradation in polymers such as polyurethanes and polyolefins.
- Effective in stabilizing materials during storage and transport.
- Case Study : In a study on polyurethane soft foam rubber plates, Antioxidant 1135 demonstrated significant effectiveness in preventing peroxide formation during storage periods.
Cosmetics and Personal Care
- Role : Serves as a stabilizer in cosmetic formulations, protecting active ingredients from oxidative damage.
- Impact : Enhances the shelf life of products while ensuring safety and efficacy.
Industrial Applications
- Use in Fuels : Prevents gum formation in gasoline by mitigating oxidative degradation .
- Textile Industry : Protects fibers from oxidative stress during production and storage.
-
Polymer Aging Resistance
- A study evaluated the effectiveness of Antioxidant 1135 in enhancing the UV aging resistance of polyurethane foam. Results indicated that the compound significantly reduced degradation rates compared to formulations without it.
-
Food Preservation
- Research demonstrated that incorporating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate into fatty food products resulted in a marked decrease in rancidity levels over time, thereby extending shelf life and maintaining quality.
- Automotive Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following structurally related antioxidants are analyzed:
Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS 2082-79-3).
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (CAS 6683-19-8).
Comparative Data Table
Structural and Functional Differences
(a) Ester Chain Length and Compatibility
- Octyl (C8) : Shorter chain enhances solubility in polyolefins and reduces migration in thin films .
- Octadecyl (C18) : Longer chain increases lipophilicity, making it suitable for slow-release pesticide formulations .
- Pentaerythritol Tetrakis: Four active phenolic groups provide multi-functional radical scavenging, ideal for high-temperature processing .
(b) Thermal Stability and Volatility
Performance in Polymer Matrices
Preparation Methods
Reaction Mechanism and Catalysis
The reaction follows a tin-catalyzed nucleophilic acyl substitution:
Key catalysts include butyltin tris(2-ethylhexanoate) (50–250 ppm Sn) and dibutyltin oxide (200 ppm Sn), which enable complete conversion at 160–190°C under reduced pressure (3–100 mm Hg).
Table 1: Catalytic Performance Comparison
| Catalyst | Sn (ppm) | Temp (°C) | Pressure (mm Hg) | Yield (%) | Residual Sn (ppm) |
|---|---|---|---|---|---|
| Butyltin tris(2-EH) | 50 | 160–180 | 5–400 | 99.8 | 30 |
| Dibutyltin oxide | 200 | 190 | 1–3 | 96.5 | 200 |
| Dibutyltin diacetate | 100 | 170–185 | 50–100 | 98.2 | 45 |
Process Optimization
-
Vacuum staging : Initial methanol removal at 400 mm Hg, followed by alcohol stripping at 5 mm Hg.
-
Temperature gradients : Ramping from 120°C to 190°C over 30 minutes prevents thermal degradation.
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Excess alcohol management : 100% molar excess of isooctanol ensures complete conversion, with distillation recovery achieving >99% alcohol reuse.
A representative protocol from US5892097A:
"In a reactor charged with 200 g Me-DBHC, 178 g isooctanol, and 0.05 g butyltin tris(2-EH), reaction proceeds at 160–180°C under 400→5 mm Hg. Methanol evolution ceases within 2 hr, yielding 99.8% octyl-DBHC with 30 ppm Sn residue."
Direct Esterification of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic Acid
Alternative routes employ direct esterification of the free acid with octanol, though this method requires stringent water removal and acidic catalysts.
Reaction Parameters
Table 2: Direct Esterification Challenges
| Parameter | Transesterification | Direct Esterification |
|---|---|---|
| Byproduct | Methanol | Water |
| Purification Needs | Low | High (vacuum distillation) |
| Catalyst Removal | Unnecessary | Required |
| Typical Purity | 99.5% | 95–97% |
Industrial-Scale Process Design
Modern facilities optimize the transesterification route through:
Continuous Reactive Distillation
Residual Catalyst Management
Despite claims that tin residues ≤200 ppm don’t affect polymer performance, some manufacturers implement post-treatment:
-
Ion-exchange columns : Reduce Sn to <10 ppm
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Crystallization : Purifies product to 99.9% with 2% yield loss
Quality Control and Analytical Methods
Final product specifications demand rigorous monitoring:
Key Purity Indicators
| Parameter | Specification | Method |
|---|---|---|
| Assay (HPLC) | ≥99.0% | USP <621> |
| Residual Me-DBHC | ≤0.5% | GC-FID |
| Sn content | ≤50 ppm | ICP-OES |
| Color (APHA) | ≤50 | ASTM D5386 |
Stability Considerations
Emerging Synthesis Technologies
Recent advancements aim to enhance sustainability:
Enzymatic Transesterification
Flow Chemistry Approaches
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Microreactor systems : 99% conversion in 15 min at 220°C
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Catalyst immobilization : Enables 50-cycle reuse of Sn catalysts
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
